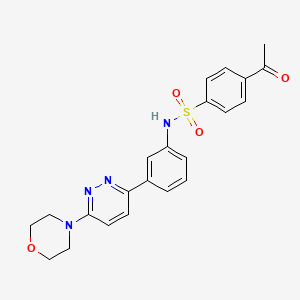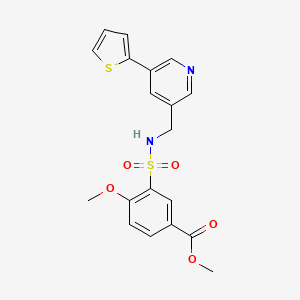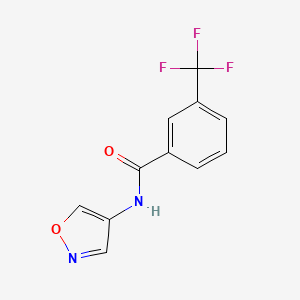![molecular formula C14H16N2O5 B2490271 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251557-52-4](/img/structure/B2490271.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which affords inhibitors of cancer cell growth by creating a variety of heterocyclic substitutions (Stefely et al., 2010). Another approach is the reaction of phenylmethanesulfamide with dimethyl oxalate under basic conditions, leading to cyclic products through intermediates like methylN-(benzylsulfonyl)oxamate (Zlotin & Gerasyuto, 1999).
Molecular Structure Analysis
The molecular structure and electronic properties of similar compounds have been investigated through density functional theory (DFT) and semi-empirical molecular orbital calculations. For example, studies on 1-(5-Hydroxymethyl - 4 -[ 5 - (5-oxo-5-piperidin-1-yl-penta-1,3dienyl)-benzo[1,3]dioxol-2-yl] -tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4dione molecule show its active interaction with the environment (Essa & Jalbout, 2008).
Chemical Reactions and Properties
Chemical reactions often involve cyclization and interaction with bases to produce cyclic structures from linear precursors, as seen in the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide (Zlotin & Gerasyuto, 1999). The crystal structure and DNA binding of Ru(II) complexes with 2-hydroxy-benzoic acid [1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-ethylidene]-hydrazide also reveal insights into the chemical properties of related compounds (Chitrapriya et al., 2011).
Physical Properties Analysis
The physical properties, such as water solubility and binding affinity to biological molecules, are crucial for the application of chemical compounds. The synthesis of acyclic nucleosides demonstrates the importance of water solubility in chemotherapeutic applications (Lin & Liu, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are essential for understanding the application potential of compounds. Studies on the synthesis and evaluation of benzimidazoles as selective neuropeptide Y Y1 receptor antagonists highlight the chemical properties influencing biological activity (Zarrinmayeh et al., 1998).
Applications De Recherche Scientifique
Activité anticancéreuse
La structure du composé suggère des propriétés anticancéreuses potentielles. Les chercheurs ont synthétisé une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés à 3-N sur la base de rapports de littérature sur l'activité de l'indole contre les lignées cellulaires cancéreuses. Ces dérivés ont été évalués pour leurs effets anticancéreux contre les lignées cellulaires du cancer de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM). Notamment, des composés comme 3-N-benzo[1,2,5]oxadiazole 17 et 3-N-2-méthylquinoléine 20 ont montré une activité anticancéreuse prometteuse avec des valeurs de CI50 comprises entre 328 et 644 nM . Des études mécanistiques supplémentaires ont révélé que le composé 20 induisait l'apoptose dans les cellules cancéreuses CCRF-CEM en provoquant un arrêt du cycle cellulaire en phase S.
Agents ciblant les microtubules
Le noyau indole, un motif structurel privilégié, se retrouve dans diverses molécules biologiquement actives. Les microtubules et les protéines tubulines sont des cibles clés pour les agents anticancéreux. Les composés qui modulent l'assemblage des microtubules en supprimant la polymérisation de la tubuline ou en stabilisant la structure des microtubules peuvent conduire à un blocage mitotique et à l'apoptose cellulaire. La conception de composés à base d'indole inspirés par les molécules antitubulines, y compris notre composé d'intérêt, vise à explorer leur utilité en tant qu'agents anticancéreux .
Mécanisme D'action
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their destruction.
Mode of Action
The compound interacts with its targets through a process known as cell cycle arrest. This process halts the division of cancer cells, preventing them from proliferating and spreading. Specifically, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, the compound disrupts the normal division of cancer cells. This disruption leads to the activation of apoptosis, or programmed cell death, a process that is often defective in cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIWWMAIYIANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

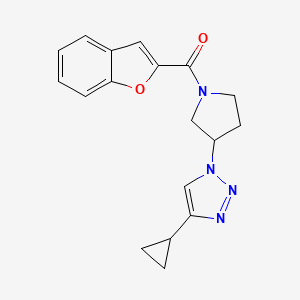
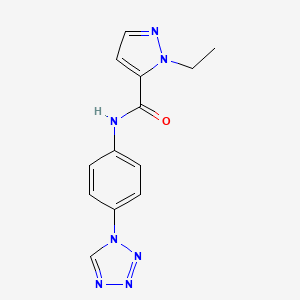
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
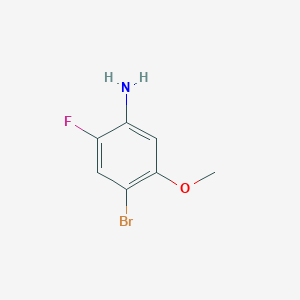
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)
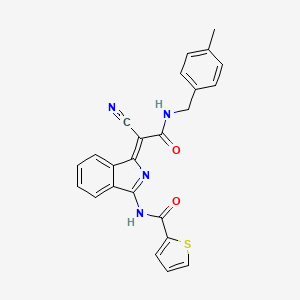
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
